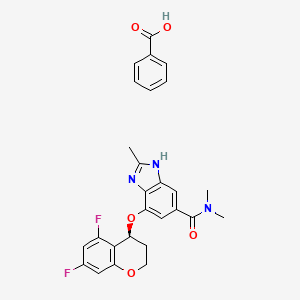![molecular formula C17H13FN2O3S B12385042 N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring system substituted with a sulfonamide group and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide typically involves multiple steps. One common approach is the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 2-(2-fluorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with quinoline-8-sulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making the compound a potential antimicrobial agent. Additionally, the fluorophenyl and quinoline groups may interact with other biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile: This compound shares the fluorophenyl and oxoethyl groups but differs in the presence of a malononitrile moiety.
2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one: This compound features a chromenone ring system instead of the quinoline ring.
Uniqueness
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide is unique due to the combination of the quinoline ring, sulfonamide group, and fluorophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the sulfonamide group, in particular, is crucial for its potential antimicrobial activity, distinguishing it from other fluorophenyl derivatives.
Properties
Molecular Formula |
C17H13FN2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H13FN2O3S/c18-14-8-2-1-7-13(14)15(21)11-20-24(22,23)16-9-3-5-12-6-4-10-19-17(12)16/h1-10,20H,11H2 |
InChI Key |
RMNWCAVVOGDRGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


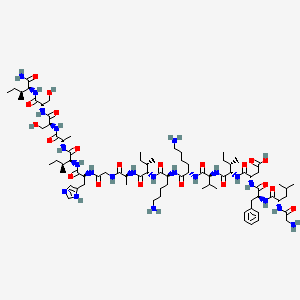
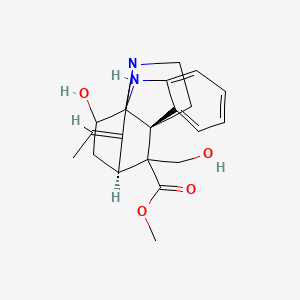


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)
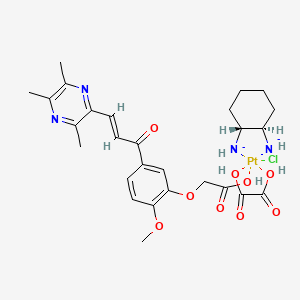
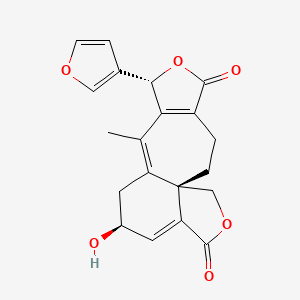
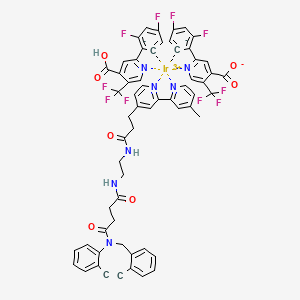
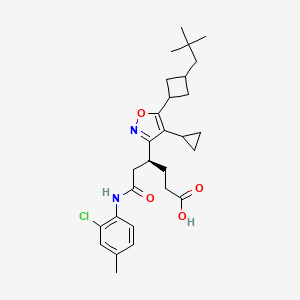
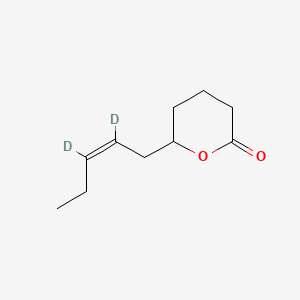
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
